molecular formula C3H4O3 B12056191 Pyruvic-1,2-13C2 acid CAS No. 754966-21-7

Pyruvic-1,2-13C2 acid

Cat. No.: B12056191
CAS No.: 754966-21-7
M. Wt: 90.047 g/mol
InChI Key: LCTONWCANYUPML-SUEIGJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyruvic-1,2-13C2 acid: is a stable isotope-labeled compound of pyruvic acid, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is widely used in scientific research due to its unique properties, which allow for detailed studies of metabolic pathways and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyruvic-1,2-13C2 acid can be synthesized through various methods. One common approach involves the isotopic labeling of pyruvic acid using carbon-13 enriched precursors. The reaction typically involves the condensation of labeled acetic acid with formaldehyde under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic purity and chemical integrity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyruvic-1,2-13C2 acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to acetic acid and carbon dioxide.

    Reduction: It can be reduced to lactic acid.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with pyruvic acid derivatives under mild conditions.

Major Products:

Scientific Research Applications

Chemistry: Pyruvic-1,2-13C2 acid is used in NMR spectroscopy to study metabolic pathways and enzyme mechanisms. Its isotopic labeling allows for precise tracking of carbon atoms in biochemical reactions .

Biology: In biological research, it is used to investigate cellular respiration and metabolic flux. It helps in understanding the dynamics of the citric acid cycle and glycolysis .

Medicine: In medical research, this compound is used as a diagnostic tool for metabolic disorders and in the development of therapeutic agents targeting metabolic pathways .

Industry: Industrially, it is used in the production of labeled compounds for research and development purposes. It also finds applications in the synthesis of pharmaceuticals and fine chemicals .

Mechanism of Action

Pyruvic-1,2-13C2 acid exerts its effects by participating in metabolic pathways such as glycolysis and the citric acid cycle. It is converted to acetyl coenzyme A, which enters the citric acid cycle to produce ATP. The labeled carbon atoms allow for detailed tracking of metabolic intermediates and fluxes .

Comparison with Similar Compounds

  • Pyruvic-1-13C acid
  • Pyruvic-2-13C acid
  • Pyruvic-1,2-13C2,d4 acid

Comparison: Pyruvic-1,2-13C2 acid is unique due to the dual labeling of carbon atoms at positions 1 and 2, which provides more detailed information in metabolic studies compared to single-labeled compounds. This dual labeling allows for the simultaneous tracking of multiple metabolic pathways and intermediates, making it a valuable tool in research .

Properties

CAS No.

754966-21-7

Molecular Formula

C3H4O3

Molecular Weight

90.047 g/mol

IUPAC Name

2-oxo(1,2-13C2)propanoic acid

InChI

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i2+1,3+1

InChI Key

LCTONWCANYUPML-SUEIGJEOSA-N

Isomeric SMILES

C[13C](=O)[13C](=O)O

Canonical SMILES

CC(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.